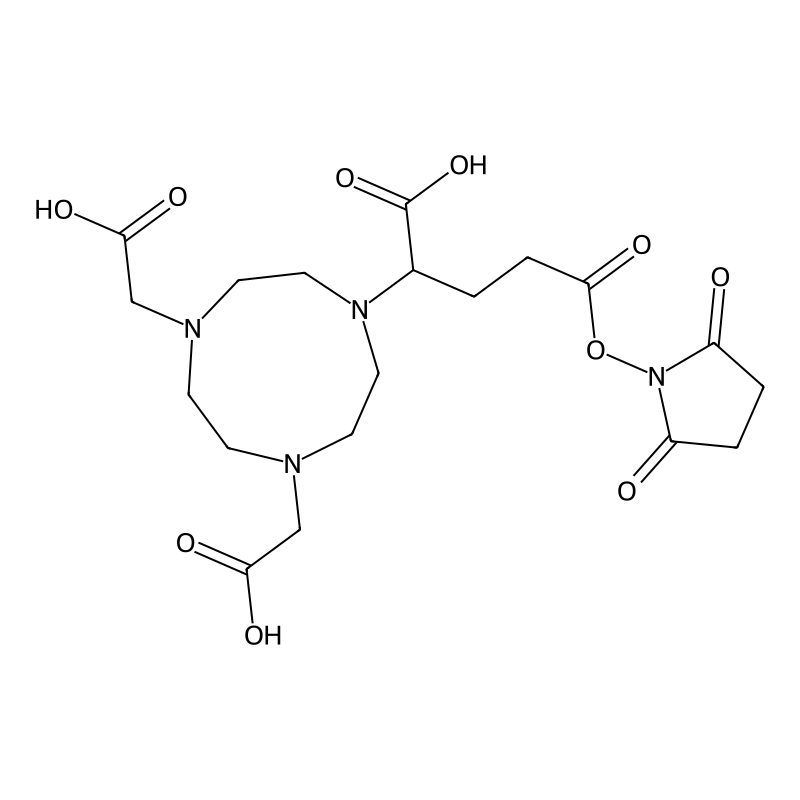

Nodaga-nhs

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

what is NODAGA-NHS chelator used for

Key Applications in Research

NODAGA-NHS is instrumental in creating targeted radiopharmaceuticals, combining a radioactive metal with a biological targeting molecule like a peptide or antibody.

PET Imaging Agent for Bone Metastases: In a 2020 study, researchers conjugated NODAGA to pamidronic acid (a bone-targeting bisphosphonate) and radiolabeled it with Gallium-68 to create [⁶⁸Ga]Ga-NODAGA-pamidronic acid [1]. This agent showed promising results for detecting bone metastases using PET, with improved bone-to-background ratio and image quality compared to traditional methods [1].

Tracking Biological Mechanisms: A 2025 study used this compound to label a fluorescent dye (Alexa Fluor 594) with Gallium-68 [2]. This created a dual-mode agent for PET and fluorescence imaging, allowing researchers to track perivascular flow dynamics in the brain and study mechanisms of aneurysmal subarachnoid hemorrhage [2].

Immuno-PET with Antibodies: NODAGA is also used to radiolabel monoclonal antibodies for highly specific cancer imaging. Studies have shown that NODAGA forms more stable complexes with Copper-64 than the older chelator DOTA, resulting in better image contrast due to reduced release of the radionetal in the body [3] [4].

Experimental Protocols

Here are detailed methodologies for conjugation and radiolabeling based on published research.

Protocol 1: Conjugation to a Small Molecule (Pamidronic Acid) [1]

This protocol describes the conjugation to a small molecule for bone imaging.

- Materials: Pamidronic acid, this compound, Triethylamine (TEA), Dimethylformamide (DMF), Deionized water, Solid-Phase Extraction (SPE) C18 cartridge, Nylon filter (0.20 µm).

- Procedure:

- Dissolution: Dilute pamidronic acid in deionized water. Add TEA to adjust the pH to ~8.

- Reaction: Prepare this compound in DMF. Add the this compound solution to the pamidronic acid solution in fractions.

- Monitoring: Let the reaction proceed at room temperature for ~4 hours, monitoring the pH hourly.

- Purification: Pass the reaction mixture through a C18 SPE cartridge to trap organic impurities. Filter the final product through a 0.20-µm nylon filter.

- Analysis: Confirm the identity of the conjugate (NODAGA-pamidronic acid) using Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MSn).

This conjugation process and subsequent radiolabeling can be visualized as follows:

Protocol 2: Conjugation to a Fluorescent Dye (Alexa Fluor 594) [2]

This protocol optimized conditions for conjugating a sensitive dye.

- Materials: Alexa Fluor 594 1,5-diaminopentane, this compound, Acetonitrile (MeCN), Pyridine, C18 cartridge, Ethanol.

- Procedure:

- Reaction: Conduct the reaction in MeCN with pyridine as a base. Use a high molar ratio of this compound to dye (20:1).

- Optimization: Heat the mixture to 80°C for 30-60 minutes to achieve a yield of 50-80%.

- Purification: Purify the conjugate using a pre-conditioned C18 cartridge. Elute the product with ethanol.

- Confirmation: Verify successful conjugation using Mass Spectrometry.

Protocol 3: Radiolabeling with Gallium-68 [1] [2]

This is a general protocol for labeling the NODAGA-biomolecule conjugate.

- Materials: NODAGA-biomolecule conjugate, ⁶⁸Ga eluate, Sodium Acetate buffer, C18 cartridge, Isotonic saline.

- Procedure:

- Condition: Mix the conjugate with the ⁶⁸Ga eluate. Adjust the pH to 4-4.5 using sodium acetate buffer.

- Incubation: Heat the mixture to a temperature above 60°C (e.g., 80°C) for 5-15 minutes. Labeling can occur at room temperature but is slower.

- Purification (Optional): Pass the mixture through a C18 cartridge to separate the radiolabeled compound from free ⁶⁸Ga.

- Formulation: Reconstitute the final product in isotonic saline. The typical radiochemical purity should be >97% [2].

The radiolabeling workflow is summarized below:

Comparison with Other Chelators

NODAGA is often compared to the chelator DOTA. The table below highlights key differences that make NODAGA advantageous for certain applications.

| Parameter | NODAGA | DOTA |

|---|---|---|

| Macrocyclic Structure | 1,4,7-Triazacyclononane (9-membered ring) [5] | 1,4,7,10-Tetraazacyclododecane (12-membered ring) [3] |

| Radiolabeling Conditions | Mild (room temp. to 80°C, neutral pH) [5] [4] | Harsh (often requires high temp. >80°C) [4] |

| Complexation Speed | Rapid [5] | Slower |

| In Vivo Stability with ⁶⁴Cu | High (less liver uptake, better contrast) [3] [4] | Lower (transchelation, higher liver uptake) [3] |

| Hydrophilicity | Higher (faster clearance) [5] | Lower |

Core Advantages and Conclusion

This compound ester is a critical tool in modern radiopharmaceutical science. Its core advantages include the ability to form highly stable complexes with key radionuclides like Gallium-68 and Copper-64 under mild conditions, its relatively high hydrophilicity which can improve pharmacokinetics, and its versatility in being conjugated to a wide range of targeting molecules.

References

- 1. A Potential PET Bone Imaging Agent [pmc.ncbi.nlm.nih.gov]

- 2. 68Ga-radiolabeled fluorescent dye for potential non- ... [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of DOTA and NODAGA as chelators for 64 Cu- ... [sciencedirect.com]

- 4. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15 ... [pmc.ncbi.nlm.nih.gov]

- 5. NODAGA Derivatives as Chelating Agents for Radioactive ... [tcichemicals.com]

NODAGA-NHS bifunctional chelator mechanism

Core Mechanism of NODAGA-NHS

This compound is a key reagent in radiopharmaceutical development, designed to connect a radioactive metal atom to a biological targeting molecule (like a peptide or antibody) [1].

- Chelator Function: The NODAGA component is a macrocyclic chelator that securely binds radiometals like Gallium-68 ( [2] [3] [4]), Copper-64 [5], and Rhenium-186/Technetium-99m cores [6].

- Conjugation Function: The NHS ester group allows for stable, covalent conjugation to primary amines (most commonly the N-terminus or lysine side chains) on carrier molecules [1] [5]. This reaction forms a stable amide bond and can be performed under mild conditions.

The following diagram illustrates the conjugation and radiolabeling process:

Quantitative Data and Experimental Protocols

Table 1: Key Physicochemical Properties of this compound [5]

| Property | Specification |

|---|---|

| CAS Number | 1407166-70-4 |

| Molecular Formula | C₁₉H₂₈N₄O₁₀ |

| Molecular Weight | 472.45 g/mol |

| Appearance | Solid at room temperature |

| Storage Conditions | -20°C for long-term (3 years); stable at room temperature for short periods during shipping. |

| Solubility | Soluble in DMSO; may also be dissolved in water, ethanol, or DMF for stock solutions. |

Table 2: Exemplary Radiolabeling Protocol with Ga-68 [3]

This protocol is adapted from a study on creating 68Ga-NODAGA-NM-01 for PD-L1 imaging.

| Parameter | Specification |

|---|---|

| Reaction Mixture | 150 µg NODAGA-bioconjugate, 1 mL [68Ga]GaCl₃ (555-666 MBq), 100 µL sodium acetate (1.0 M). |

| Conditions | Incubated at room temperature (20-25°C) for 10 minutes. |

| Quality Control | Analyzed via radio-TLC and radio-HPLC. |

| Result | Radiochemical purity (RCP) consistently >98%. High stability observed in PBS and fetal bovine serum. |

Key Technical Advantages and Evidence

NODAGA offers distinct advantages in radiopharmaceutical development:

- Efficient Labeling under Mild Conditions: Unlike some chelators that require high temperatures, NODAGA enables efficient radiolabeling with Gallium-68 at room temperature in just 10 minutes [3]. This is crucial for heat-sensitive biomolecules.

- Favorable In Vivo Performance: Studies show that radiopharmaceuticals using NODAGA, such as

68Ga-NODAGA-exendin-4for insulinoma localization, demonstrate high target-to-background ratios and excellent imaging contrast [7]. - Theranostic Potential: NODAGA can form stable complexes with beta-emitting therapeutic isotopes like Rhenium-186, making it suitable for developing theranostic pairs (using the same targeting molecule for both diagnosis and therapy) [6].

Table 3: Comparative Study: NODAGA vs. DOTA [2]

A study compared these two common chelators in a Ga-68 cyclic RGD dimer for imaging angiogenesis.

| Aspect | NODAGA-(RGD)₂ | DOTA-(RGD)₂ |

|---|---|---|

| Optimal Radiolabeling | 40-50 µg peptide, room temperature | 15-20 µg peptide, 95°C for 5-10 min |

| Required Peptide Mass | Higher | Lower |

| In Vivo Biodistribution | Similar high tumor uptake and good contrast in both preclinical and clinical studies. | Similar high tumor uptake and good contrast in both preclinical and clinical studies. |

Handling and Formulation Guidelines

For in vivo experiments, proper formulation is critical [5]:

- Stock Solution: Dissolve this compound or its bioconjugate in DMSO to create a concentrated stock (e.g., 1-10 mM).

- In Vivo Formulation: Dilute the stock solution into a saline-based mixture for injection. A common formulation is DMSO:Tween 80:Saline = 10:5:85.

- Stability: The final radiolabeled compound (

68Ga-NODAGA-bioconjugate) is typically stable for a few hours and should be used soon after preparation.

References

- 1. (BFCs) | TCI AMERICA Bifunctional Chelators [tcichemicals.com]

- 2. Effect of Macro-Cyclic Bifunctional DOTA and Chelators ... NODAGA [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation and preliminary clinical study of... [cancerimagingjournal.biomedcentral.com]

- 4. [68Ga] Ga- NODAGA -TriGalactan, a low molecular weight tracer for the... [ejnmmipharmchem.springeropen.com]

- 5. - NODAGA 1407166-70-4_EGFR_Angiogenesis_Signaling... NHS [peptidedb.com]

- 6. p-NCS-Bn- NODAGA as a bifunctional for... | CoLab chelator [colab.ws]

- 7. Improved Localization of Insulinomas Using... [jnm.snmjournals.org]

NODAGA-NHS solubility and storage conditions

Physicochemical Properties & Storage

This table outlines the core identifying characteristics and critical storage information for NODAGA-NHS.

| Property | Specification |

|---|---|

| CAS Number | 1407166-70-4 [1] [2] |

| Molecular Formula | C19H28N4O10 [1] [2] |

| Molecular Weight | 472.45 g/mol [1] [2] |

| Appearance | Typically exists as solids at room temperature [1] [2] |

| Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] [2] |

| Storage (Solution) | -80°C for 6 months or -20°C for 1 month [1] [2] |

| Shipping Condition | Stable at ambient temperature for a few days during ordinary shipping [1] [2] |

Solubility & Formulation Guide

Solubility data and common formulation protocols for in vivo studies are summarized below.

| Aspect | Details | | :--- | :--- | | In Vitro Solubility | May dissolve in DMSO; other solvents to try include H2O, Ethanol, or DMF [1] [2]. | | Stock Solution Preparation | For a 10 mM stock solution, add 211.7 µL of solvent to 1 mg of this compound (or 1.058 mL to 5 mg) [1] [2]. | | Common Injection Formulations |

- DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] [2]

- DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] [2]

- Ethanol : Cremophor : Saline = 10 : 10 : 80 [1] [2] |

Experimental Workflow for Handling

The diagram below illustrates the key steps for handling this compound from storage to preparation for experiments.

Key Technical Protocols from Literature

The handling of this compound is often part of a larger bioconjugation and radiolabeling workflow. The following protocols from research articles provide specific, validated methodologies.

Conjugation to Trastuzumab for Immuno-PET [3]

- Procedure: this compound ester was conjugated to the monoclonal antibody Trastuzumab. The antibody was dissolved in 0.1 M borate-buffered saline at a concentration of 10 mg/mL. The reaction mixture was then incubated at 4°C for 20 hours [3].

- Context: This protocol was used to create a conjugate for subsequent labeling with Copper-64 ([64]Cu) to study tumor uptake in HER2-positive models.

Quality Control for a NODAGA-Peptide [4]

- Procedure: A related conjugate, [68Ga]Ga-NODAGA-exendin-4, was analyzed using a validated UV-Radio-HPLC method. The method demonstrated excellent linearity for the analyte in the concentration range of 0.75–5 μg/mL, with a correlation coefficient (R²) of 0.999 [4].

- Context: This highlights a standard quality control procedure to ensure the chemical and radiochemical purity of the final NODAGA-containing product before use.

References

NODAGA-NHS reactivity with amino groups

Reactivity and Conjugation Mechanism

The NODAGA-NHS reagent functions through a specific and well-understood biochemical reaction.

- Reaction Target: The NHS ester group of this compound is highly electrophilic and specifically reacts with primary aliphatic amines (-NH₂). In proteins and peptides, these amines are primarily found on the side chain of lysine residues and at the N-terminus [1] [2].

- Bond Formed: This reaction results in the formation of a stable, covalent amide bond, while releasing N-hydroxysuccinimide (NHS) as a by-product [3] [2].

- Product: This process conjugates the NODAGA chelator to the biomolecule. The resulting conjugate can then efficiently encapsulate radiometals like Gallium-68 or Copper-64 within its macrocyclic core for use in PET imaging [4] [5].

The following diagram illustrates the conjugation workflow and key applications:

Detailed Experimental Protocol

The conjugation of this compound to a biomolecule and its subsequent radiolabeling follows a standardized protocol. The example below details the conjugation to an antibody, as described in a scientific study.

Protocol: Conjugation of this compound to Trastuzumab (Anti-HER2 Antibody) [5]

| Step | Description | Parameters |

|---|

| 1. Reaction Setup | Dissolve trastuzumab (10 mg/mL) in 0.1 M borate buffer. Add this compound ester in 5, 20, or 100 molar equivalents relative to the antibody. | Buffer: 0.1 M Borate Concentration: 10 mg/mL mAb Molar Ratio: (5-100):1 (this compound:mAb) | | 2. Incubation | Allow the conjugation reaction to proceed with gentle mixing. | Temperature: 4°C Time: 20 hours (Overnight) pH: ~8.5 (Borate buffer) | | 3. Purification | Remove unconjugated this compound and reaction byproducts from the antibody conjugate. | Method: Size-exclusion chromatography (e.g., PD-10 column) Eluent: PBS or other biocompatible buffer | | 4. Radiolabeling | Incubate the NODAGA-trastuzumab conjugate with the radiometal (e.g., ⁶⁴Cu). | Condition: Mild conditions (specifics vary by metal) |

Example Applications in Research

The "bioconjugation-radiolabeling" strategy is applied to various targeting molecules to create imaging probes for different cancers.

| Application | Targeting Molecule | Radionuclide | Target / Cancer Type |

|---|---|---|---|

| Imaging Melanoma [6] | Procainamide (PCA) | ⁶⁸Ga | Melanin / Malignant Melanoma |

| Dual-Targeting Imaging [7] | LacN-E[c(RGDfK)]₂ (Glycopeptide) | ⁶⁸Ga | αvβ3 Integrin & Galectin-3 / Cancer |

| Heterobivalent Ligands [4] | GE11 & c(RGDfK) peptides | ⁶⁸Ga | EGFR & αvβ3 Integrin / Tumors |

| Nanoparticle Tracking [8] | anti-miR10b (Oligonucleotide) | ⁶⁴Cu | miR10b / Metastatic Breast Cancer |

Key Technical Considerations

- Storage and Stability: this compound should be stored as a solid at -20°C and is typically stable for 3 years under these conditions. Solutions should be prepared fresh [9] [10].

- Solubility: The compound may dissolve in DMSO, and formulations for in vivo studies can involve mixtures of DMSO, Tween 80, and saline [9] [10].

- Specificity: While the reaction with primary amines is highly efficient, the number and location of lysines on a biomolecule can affect conjugation efficiency and potentially its biological activity. Site-specific conjugation strategies are an area of active development to address this [2] [5].

References

- 1. NODA-GA-NHS ester [chematech-mdt.com]

- 2. Recent developments in chemical conjugation strategies ... [pubs.rsc.org]

- 3. NHS-Functionalized THP Derivative for Efficient Synthesis ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Radiolabeling, and In Vitro and In Vivo ... [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15 ... [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Imaging of Experimental Melanoma Tumors using the Novel... [jcancer.org]

- 7. Synthesis of Novel, Dual-Targeting 68Ga- NODAGA -LacN-E[c(RGDfK)]... [pmc.ncbi.nlm.nih.gov]

- 8. Radiolabeling and PET–MRI microdosing of the experimental cancer... [cancer-nano.biomedcentral.com]

- 9. - NODAGA 1407166-70-4_EGFR_Angiogenesis_ NHS ... Signaling [peptidedb.com]

- 10. This compound | EGFR | 1407166-70-4 [invivochem.com]

NODAGA-NHS stability and handling requirements

Chemical Profile and Storage

The table below summarizes the fundamental properties of NODAGA-NHS for handling and preparation:

| Property | Specification |

|---|---|

| CAS Number | 1407166-70-4 [1] [2] |

| Molecular Formula | C₁₉H₂₈N₄O₁₀ [1] [2] |

| Molecular Weight | 472.45 g/mol [1] [2] |

| Recommended Storage | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [2]. |

| Shipping Condition | Stable at ambient temperature for a few days during ordinary shipping [2]. |

Conjugation to Targeting Vectors

A common application is conjugating this compound to monoclonal antibodies like trastuzumab. The following diagram illustrates the core workflow, which can be adapted for other biomolecules.

This compound conjugation to an antibody.

A typical protocol for conjugating this compound to trastuzumab is as follows [3]:

- Reaction Setup: Prepare a solution of trastuzumab at 10 mg/mL in 0.1 M borate-buffered saline (pH ~8.5).

- Molar Ratio: Add this compound to the antibody solution at a molar ratio of 5:1 to 20:1 (this compound : Antibody).

- Incubation: Allow the reaction to proceed for 20 hours at 4°C.

- Purification: Purify the conjugate, typically using size-exclusion chromatography (e.g., PD-10 desalting column) to remove unreacted chelator.

This protocol typically results in about 2.5 NODAGA moieties per antibody molecule [3].

Radiolabeling with Copper-64

Once conjugated, the NODAGA-biomolecule can be radiolabeled with ⁶⁴Cu. The workflow for this process is outlined below.

Radiolabeling NODAGA-antibody conjugate with Copper-64.

A key advantage of NODAGA is that it allows for efficient radiolabeling under mild conditions. Here’s a summary of optimized parameters:

| Parameter | Optimization Finding for [⁶⁴Cu]Cu-NODAGA-trastuzumab [3] |

|---|---|

| Antibody Amount | As little as 10 µg can be used, but 25 µg enables faster labeling. |

| Temperature | Efficient labeling occurs at room temperature. |

| Time | Full incorporation of ⁶⁴Cu can be achieved in 15-30 minutes. |

Stability and Performance Comparison

NODAGA is often compared with the chelator DOTA for ⁶⁴Cu labeling. The table below highlights key comparative findings:

| Aspect | NODAGA (Findings) | DOTA (for Context) |

|---|---|---|

| In Vitro Stability | High stability in PBS and mouse serum [4]. | Good stability, but may be lower than NODAGA in some challenges [4]. |

| Stability vs. Transchelation | Higher resistance to transchelation by EDTA (a competing chelator) [4]. | Lower resistance to transchelation in challenge assays [4]. |

| In Vivo Performance | Lower non-target liver uptake, indicating higher complex stability in vivo [5]. | Higher liver uptake can occur, suggesting some release of ⁶⁴Cu [5]. |

| Tumor Targeting | Good tumor uptake (3–9% ID/g) and high immunoreactive fraction (88–94%) [4] [3]. | Good tumor uptake, but potentially lower contrast due to higher background [5]. |

These characteristics make NODAGA a preferred chelator for ⁶⁴Cu, as it provides stable radiolabeling and improves image contrast by reducing background signal in non-target organs like the liver [4] [5].

References

- 1. This compound (NODA-GA-NHS ester) | Bifunctional Chelator [medchemexpress.com]

- 2. This compound | EGFR | 1407166-70-4 [invivochem.com]

- 3. optimisation of labelling by DOTA and NODAGA ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15 ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of DOTA and NODAGA as chelators for 64 Cu- ... [sciencedirect.com]

NODAGA-NHS in Radiopharmaceutical Development

References

- 1. Synthesis of Novel, Dual-Targeting 68Ga- NODAGA -LacN-E[c(RGDfK)]... [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of a PACAP Peptide Analogue Labeled with 68Ga Using... [pmc.ncbi.nlm.nih.gov]

- 3. 44Sc for labeling of DOTA- and NODAGA -functionalized peptides ... [link.springer.com]

- 4. NHS-Functionalized THP Derivative for Efficient Synthesis ... [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Imaging of Experimental Melanoma Tumors using the Novel... [jcancer.org]

- 6. - NODAGA 1407166-70-4_EGFR_Angiogenesis_ NHS ... Signaling [peptidedb.com]

- 7. Evaluation of a 64Cu‑labeled 1,4,7‑triazacyclononane, 1‑glutaric... [spandidos-publications.com]

- 8. Comparison of DOTA and NODAGA as chelators for 64 Cu- ... [sciencedirect.com]

Introduction to NODAGA-NHS and Gallium-68 Chemistry

References

- 1. 68Ga-radiolabeled fluorescent dye for potential non- ... [pmc.ncbi.nlm.nih.gov]

- 2. Gallium-68: Radiolabeling of Radiopharmaceuticals for ... [intechopen.com]

- 3. Good practices for 68 Ga radiopharmaceutical production [ejnmmipharmchem.springeropen.com]

- 4. Preliminary Study of New Gallium-68 Radiolabeled ... [pmc.ncbi.nlm.nih.gov]

- 5. Specific reaction conditions for efficient automated 68 Ga- ... [frontiersin.org]

- 6. Design, construction and testing of a low-cost automated ... [pmc.ncbi.nlm.nih.gov]

- 7. Development and evaluation of Hsp90-targeting ... [pmc.ncbi.nlm.nih.gov]

NODAGA-NHS Alexa Fluor 594 conjugation procedure

NODAGA-NHS Conjugation to Alexa Fluor 594

This first part of the protocol details the covalent coupling of the NODAGA chelator to the Alexa Fluor 594 dye.

Materials

- Reactive Dye: Alexa Fluor 594 1,5-diaminopentane [1].

- Chelator: this compound ester (CAS 1407166-70-4) [2].

- Solvent: Anhydrous acetonitrile (MeCN) [1].

- Base: Pyridine, used as an auxiliary base [1].

- Purification: Pre-conditioned C18 solid-phase extraction (SPE) cartridge [1].

- Elution Solvent: Ethanol [1].

Experimental Procedure

- Reaction Setup: Dissolve the Alexa Fluor 594 1,5-diaminopentane and this compound ester in anhydrous acetonitrile. The study found that a molar ratio of at least 20:1 (this compound:dye) is critical to achieve sufficient conjugation yields [1].

- Addition of Base: Add pyridine to the reaction mixture to facilitate the conjugation reaction [1].

- Incubation: Heat the reaction mixture to 80°C with continuous stirring. The optimal reaction time at this temperature is 30 to 60 minutes, yielding between 50% and 80% of the conjugate [1].

- Purification: After the reaction, purify the crude product using a pre-conditioned C18 SPE cartridge to remove excess, unreacted this compound ester. The desired NODAGA-GA-Alexa Fluor 594 conjugate is eluted using ethanol [1].

Confirmation of Conjugate Formation

Confirm successful conjugation using Orbitrap Mass Spectrometry. The theoretical molecular weight of the product is 1163.4 g/mol. The key peaks to identify are [1]:

- m/z 1164.4 (M + H)

- m/z 1186.4 (M + Na)

- m/z 1202.4 (M + K)

Radiolabeling with Gallium-68

This section covers the radiolabeling of the NODAGA-GA-Alexa Fluor 594 conjugate with 68Ga.

Materials

- Precursor: Purified NODAGA-GA-Alexa Fluor 594 conjugate.

- Radionuclide: 68Ga in a no-carrier-added form [1].

- Reconstitution Solvent: Isotonic sodium chloride solution [1].

Optimized Labeling Protocol

- Conjugate Concentration: Use a conjugate concentration of at least 125 µM in the reaction mixture to achieve a high radiochemical conversion (RCC). Lower concentrations (e.g., 50 µM) result in significantly lower yields (~70%) [1].

- Temperature and Time: For rapid labeling, which is essential given the 68-minute half-life of 68Ga, perform the reaction at 80°C for 15 minutes. This yields an RCC of over 85% [1].

- Note: While room temperature labeling is possible and reaches ~87% RCC at saturation, the reaction kinetics are much slower, especially when working with lower precursor concentrations to conserve the costly dye [1].

- Purification: Purify the radiolabeled product ([68Ga]Ga-NODA-GA-Alexa Fluor 594) using a C18 cartridge. Free 68Ga(III) is removed, and the product is eluted, evaporated to dryness, and reconstituted in isotonic sodium chloride [1].

- Quality Control: The final product should achieve a radiochemical purity of over 97% [1].

Key Experimental Data and Conditions

The tables below summarize the optimized conditions for both synthesis steps as reported in the research.

Table 1: Optimization of NODAGA Conjugation to Alexa Fluor 594 [1]

| Parameter | Investigated Range | Optimized Condition | Result / Rationale |

|---|---|---|---|

| Molar Ratio (NODAGA:Dye) | 5:1 to 20:1 | 20:1 | Lower ratios (5:1, 10:1) resulted in significantly lower chemical yields [1]. |

| Reaction Temperature | Room Temperature to 80°C | 80°C | The temperature was limited by the boiling point of acetonitrile (82°C) [1]. |

| Reaction Time | Up to 60 minutes | 30-60 minutes | Yield increased from ~50% at 30 min to ~80% at 60 min [1]. |

| Solvent | - | Anhydrous Acetonitrile | Chosen over water for the conjugation reaction [1]. |

| Base | - | Pyridine | Used to facilitate the reaction instead of triethylamine [1]. |

Table 2: Optimization of 68Ga Radiolabeling [1]

| Parameter | Investigated Range | Optimized Condition | Result / Rationale |

|---|---|---|---|

| Conjugate Concentration | 50 µM to >125 µM | ≥125 µM | Concentrations above 125 µM achieved RCC >85%; 50 µM yielded only ~70% [1]. |

| Labeling Temperature | Room Temperature & 80°C | 80°C | Chosen for speed: 85% RCC in 15 min vs. slower kinetics at room temperature [1]. |

| Labeling Time | 2 min to 60 min | 15 minutes | At 80°C, this duration achieves the optimal RCC of >85% [1]. |

| Final Product Purity | - | >97% | Achieved after C18 purification and reformulation in isotonic saline [1]. |

Experimental Workflow and Molecular Reaction

The following diagram illustrates the two-step synthesis workflow and the underlying chemical reaction.

Application Notes for Researchers

- Purpose: The [68Ga]Ga-NODAGA-GA-Alexa Fluor 594 conjugate is designed as a dual-modal tracer for PET and fluorescence imaging, specifically for studying perivascular (glymphatic) system function in models of neurological disease such as aneurysmal subarachnoid hemorrhage (aSAH) [1].

- Fluorescence Properties: The conjugation of the NODAGA chelator does not alter the fluorescence properties of the Alexa Fluor 594 dye. No spectral peak shifts or quenching effects are expected [1].

- Scaling for In Vivo Use: For animal experiments, the 80°C radiolabeling protocol is strongly recommended to quickly achieve high activity concentrations required for intravenous or intrathecal injections, compensating for the short half-life of 68Ga [1].

- Alternative Chelators: While this protocol uses NODAGA, which is highly efficient for 68Ga, other chelators like DOTA are also used for radiometal labeling. Note that DOTA and NODAGA have different kinetic stabilities with different radiometals (e.g., 68Ga, 64Cu) and the choice should be validated for your specific application [3] [4].

References

- 1. 68Ga-radiolabeled fluorescent dye for potential non- ... [pmc.ncbi.nlm.nih.gov]

- 2. - NODAGA 1407166-70-4_EGFR_Angiogenesis_Signaling... NHS [peptidedb.com]

- 3. [(64) Cu]- labelled trastuzumab: optimisation of... | Sigma-Aldrich [sigmaaldrich.com]

- 4. 44Sc for labeling of DOTA- and NODAGA -functionalized peptides... [ejnmmipharmchem.springeropen.com]

Comprehensive Application Notes and Protocol for NODAGA-NHS Trastuzumab Bioconjugation

Introduction and Background

The human epidermal growth factor receptor 2 (HER2) is overexpressed in 20–30% of all breast cancer cases, leading to increased cell proliferation, growth, and migration [1] [2]. Trastuzumab, a humanized monoclonal IgG1 antibody, binds with high specificity to the HER2 receptor and is a cornerstone for treating HER2-positive breast and gastric cancers [3]. For non-invasive imaging using Positron Emission Tomography (PET), trastuzumab can be radiolabeled with the radiometal copper-64 (⁶⁴Cu, t₁/₂ = 12.7 h) [4]. This process requires the use of a bifunctional chelator (BFC) that is first conjugated to the antibody and subsequently complexes the radiometal.

The selection of an appropriate BFC is critical for the stability and efficacy of the final radioimmunoconjugate. While the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been widely used for this purpose, evidence suggests that triaza-macrocyclic chelators, such as NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid), can offer superior performance for coordinating copper-64 [5]. NODAGA forms complexes with ⁶⁴Cu under milder conditions and demonstrates higher kinetic inertness in vivo, reducing transchelation to native copper-binding proteins like superoxide dismutase and resulting in improved image contrast due to lower non-target organ uptake [4] [5]. This document provides a detailed protocol for the bioconjugation of NODAGA-NHS to trastuzumab, its subsequent radiolabeling with copper-64, and a comparative analysis with the DOTA-trastuzumab conjugate.

Comparative Analysis of Chelators

Chemical Properties

- This compound: The N-hydroxysuccinimide (NHS) ester is an activated carboxylic acid that facilitates efficient conjugation to primary amines (lysine residues) on the antibody. The NODAGA chelator itself is a triaza macrocycle with three carboxylate pendant arms [5].

- DOTA-NHS: Similarly functionalized with an NHS ester for bioconjugation, the DOTA chelator is a larger tetraaza macrocycle with four carboxylate pendant arms [1].

The difference in denticity (number of donor atoms) and ring size significantly influences their coordination chemistry with copper-64.

Performance Comparison

The table below summarizes key characteristics of DOTA and NODAGA when used for ⁶⁴Cu-labeling of immunoconjugates.

Table 1: Comparative Analysis of DOTA and NODAGA for ⁶⁴Cu-labeling of Immunoconjugates

| Parameter | DOTA | NODAGA |

|---|---|---|

| Macrocycle Structure | 12-membered tetraaza (cyclen) | 9-membered triaza (TACN) |

| Labeling Efficiency | Requires higher temps (≥40°C) and longer times for high RCC [5] | Achieves high RCC under mild conditions (room temp, 15 min) [4] |

| In Vitro Stability | Good stability in PBS and serum [4] | Excellent stability in PBS and serum; higher resistance to transchelation (e.g., against EDTA) [4] |

| In Vivo Stability | Prone to transchelation, leading to liver uptake [5] | Superior kinetic inertness, resulting in lower liver and non-target accumulation [5] |

| Typical Conjugates per mAb | ~3.3 (with 20-fold molar excess) [5] | ~2.5 (with 20-fold molar excess) [5] |

Detailed Experimental Protocols

This compound Conjugation to Trastuzumab

This protocol describes the covalent linking of NODAGA to primary amines on trastuzumab [2].

3.1.1 Materials and Reagents

- Trastuzumab (Herceptin), 10 mg/mL in 0.1 M Borate-Buffered Saline (BBS), pH 8.5 [2]

- This compound ester (CAS 1407166-70-4) [6]

- TraceSELECT Water or other ultra-pure, metal-free water

- PD-10 Desalting Columns (GE Healthcare) or equivalent

- 0.1 M Sodium Acetate buffer, pH 5.5

- Eppendorf LoBind tubes

3.1.2 Conjugation Procedure

- Preparation: Equilibrate a PD-10 column with 25 mL of 0.1 M sodium acetate buffer (pH 5.5). Pre-chelate all buffers using Chelex-100 resin if necessary to remove trace metal contaminants.

- Reaction Mixture: In a LoBind tube, add 1 mL of trastuzumab solution (10 mg, 67 nmol). Gently dissolve this compound in metal-free water to a concentration of 10 mg/mL. Add a 5- to 20-fold molar excess of this compound (e.g., 335 nmol for a 5-fold excess, equating to ~158 µg of this compound in 15.8 µL) to the antibody solution with gentle stirring [2].

- Incubation: Allow the reaction to proceed for 30 minutes at room temperature with continuous gentle mixing. The reaction can also be performed at 4°C for 60 minutes if increased stability is desired.

- Purification: Load the reaction mixture onto the pre-equilibrated PD-10 column. Elute with the sodium acetate buffer (pH 5.5) and collect 0.5 mL fractions.

- Analysis: Determine the protein concentration in the collected fractions using a NanoDrop spectrophotometer. Pool the fractions containing the purified NODAGA-trastuzumab conjugate.

- Characterization: The average number of NODAGA chelators conjugated per antibody molecule can be determined by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) by comparing the mass shift relative to unconjugated trastuzumab [2]. Typically, a 5- to 10-fold molar excess yields 2-3 chelators per antibody.

The following workflow diagram illustrates the entire process from conjugation to final quality control.

Radiolabeling with Copper-64

This protocol describes the radiolabeling of the NODAGA-trastuzumab conjugate to form the final PET imaging agent [1] [4].

3.2.1 Materials and Reagents

- NODAGA-trastuzumab conjugate (from previous section)

- [⁶⁴Cu]CuCl₂ in 0.1 M HCl (high molar activity)

- 1 M Sodium Acetate buffer, pH 5.5

- 0.1 M Phosphate Buffered Saline (PBS), pH 7

- 0.1 M Ethylenediaminetetraacetic acid (EDTA) solution in phosphate buffer, pH 7 (for iTLC)

3.2.2 Labeling Procedure

- Reaction Setup: To a vial containing 25–50 µg of NODAGA-trastuzumab, add 0.1 volume of 1 M sodium acetate buffer, pH 5.5, to adjust and maintain the reaction pH between 5.0 and 5.5.

- Add Radionuclide: Add the desired activity of [⁶⁴Cu]CuCl₂ (typically 50-200 MBq) to the reaction mixture.

- Incubation: Incubate the mixture for 15 minutes at room temperature with gentle shaking [1]. Under these optimized conditions, high radiochemical incorporation can be achieved.

- Quality Control (Instant Thin-Layer Chromatography - iTLC)

- Spot a small sample (~0.5 µL) of the reaction mixture on an iTLC strip.

- Develop the strip in a 0.1 M EDTA solution (pH 7).

- In this system, ⁶⁴Cu-EDTA (free copper) migrates with the solvent front (Rf ≈ 1.0), while [⁶⁴Cu]Cu-NODAGA-trastuzumab remains at the origin (Rf ≈ 0.0).

- Scan the strip with a radio-TLC scanner to determine the radiochemical conversion (RCC).

- Purification: If necessary, purify the labeled product using a PD-10 column pre-equilibrated with PBS or a formulation buffer suitable for injection to remove any unreacted ⁶⁴Cu. For in vitro studies, this step may be omitted if the RCC is >95% [1].

- Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control and Characterization

A summary of the required quality control tests and their specifications for the final product is provided below.

Table 2: Quality Control Tests and Specifications for [⁶⁴Cu]Cu-NODAGA-trastuzumab

| Test Parameter | Method | Acceptance Criteria |

|---|---|---|

| Radiochemical Purity (RCP) | iTLC (EDTA buffer) or HPLC (SEC) | >97% [1] |

| pH | pH strip or pH meter | 5.0 - 7.0 |

| Visual Inspection | Visual | Clear, colorless solution, free of particulate matter |

| Immunoreactive Fraction | Binding assay with HER2-positive cells (e.g., BT474) | >85% (should be comparable to native trastuzumab) [4] |

| Stability | iTLC after incubation in PBS/mouse serum (e.g., 24h, 37°C) | RCP remains >90% [4] |

Expected Results and In Vivo Performance

Upon successful conjugation and radiolabeling, researchers can expect the following outcomes based on published data:

- Radiochemical Yield: The protocol typically yields a radiochemical purity of >97% after purification [1].

- Tumor Uptake: In murine models bearing HER2-expressing tumors, both [⁶⁴Cu]Cu-NODAGA-trastuzumab and [⁶⁴Cu]Cu-DOTA-trastuzumab show high tumor uptake, ranging from 3–9% injected dose per gram (%ID/g) [1] [7].

- Key Differentiator: While tumor uptake may be similar, the critical advantage of the NODAGA conjugate is its superior in vivo stability profile. This manifests as significantly reduced hepatic accumulation and lower background signal in non-target tissues compared to the DOTA conjugate, leading to enhanced tumor-to-background ratios in PET imaging [5]. This is visually summarized in the diagram below, which contrasts the fates of the two conjugates in vivo.

Troubleshooting and Technical Notes

- Low Radiochemical Conversion (RCC): Ensure the NODAGA-trastuzumab conjugate is free of competing metal ions by using high-purity, metal-free water and buffers. Check the pH of the labeling reaction, as a pH outside the optimal 5.0-5.5 range can reduce efficiency.

- Low Immunoreactivity: Excessive modification of lysine residues can impair the antibody's binding to HER2. If immunoreactivity drops below 85%, reduce the molar excess of this compound used during the conjugation step (e.g., from 10-fold to 5-fold) [4].

- Alternative Conjugation Strategy: For a more homogeneous conjugate and to better preserve immunoreactivity, consider a site-specific strategy such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This involves first functionalizing trastuzumab with azide groups, followed by conjugation to a NODAGA derivative containing a dibenzocyclooctyne (DBCO or ADIBO) group [4].

Conclusion

The bioconjugation of this compound to trastuzumab provides a robust and reliable method for producing a highly effective immuno-PET agent for imaging HER2-positive cancers. The key advantage of NODAGA over the traditionally used DOTA chelator lies in its ability to form more stable complexes with copper-64 under milder radiolabeling conditions, resulting in improved in vivo performance with reduced liver uptake. The protocols outlined herein provide researchers with a detailed roadmap from synthesis to quality control, enabling the development of a high-quality radiopharmaceutical for preclinical and clinical applications.

References

- 1. [(64) Cu]-labelled trastuzumab : optimisation of labelling by DOTA and... [pubmed.ncbi.nlm.nih.gov]

- 2. optimisation of labelling by DOTA and NODAGA ... [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia Trastuzumab [en.wikipedia.org]

- 4. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15 ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of DOTA and NODAGA as chelators for 64 Cu- ... [sciencedirect.com]

- 6. - NODAGA 1407166-70-4_EGFR_Angiogenesis_ NHS ... Signaling [peptidedb.com]

- 7. Optimisation of Labelling by DOTA and NODAGA ... [researchprofiles.ku.dk]

Comprehensive Application Notes and Protocols: NODAGA-NHS Pamidronic Acid Conjugation for Bone-Targeted PET Imaging

Introduction to Bisphosphonate-Based Radiopharmaceuticals

Bone metastases are a common complication of advanced cancers, particularly breast and prostate malignancies, affecting 65-75% of metastatic breast cancer patients. Early detection of these metastases is critical for optimal patient management and preventing skeletal-related events. While technetium-99m-labeled bisphosphonates have long been used for bone scintigraphy, positron emission tomography (PET) offers superior sensitivity, resolution, and quantification capabilities. The development of gallium-68-based bisphosphonate conjugates represents a significant advancement in molecular imaging of skeletal pathologies, combining the favorable decay characteristics of this generator-produced radionuclide with the proven bone-targeting properties of bisphosphonates [1] [2].

Pamidronic acid (3-amino-1-hydroxypropylidene-1,1-bisphosphonate) is a second-generation, nitrogen-containing bisphosphonate with strong affinity for hydroxyapatite, the mineral component of bone. Its mechanism of action involves binding to bone mineral surfaces and inhibiting osteoclast-mediated bone resorption through inhibition of the mevalonate pathway, specifically the enzyme farnesyl pyrophosphate synthase. This dual functionality makes pamidronic acid an excellent targeting moiety for both diagnostic imaging and therapeutic applications in metabolic bone diseases and bone metastases [3] [4].

The NODAGA chelator (2,2'-(7-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) has emerged as an optimal bifunctional chelator for gallium-68 radiopharmaceuticals due to its rapid complexation kinetics and exceptional stability of resulting radiometal complexes. Unlike the macrocyclic DOTA chelator which requires heating for efficient gallium-68 incorporation, NODAGA enables efficient radiolabeling under milder conditions—a significant advantage considering the 68-minute half-life of gallium-68. The NODAGA-NHS ester derivative simplifies conjugation to amine-containing molecules like pamidronic acid through formation of stable amide bonds, facilitating straightforward radiopharmaceutical development [2] [5].

Chemical Conjugation: this compound to Pamidronic Acid

Reaction Principle and Mechanism

The conjugation reaction involves nucleophilic acyl substitution where the primary amine group of pamidronic acid attacks the electrophilic carbonyl carbon of the this compound ester, resulting in formation of a stable amide bond with release of N-hydroxysuccinimide (NHS) as a byproduct. This coupling reaction proceeds efficiently in aqueous-organic solvent mixtures under mildly basic conditions, which promote amine nucleophilicity while minimizing hydrolysis of the NHS ester active group. The reaction specificity is ensured by the presence of a single primary amine group in pamidronic acid that serves as the sole attachment point for chelator conjugation, preserving the critical bisphosphonate moiety responsible for bone targeting [2].

Table 1: Reagents and Quantities for NODAGA-Pamidronic Acid Conjugation

| Component | Quantity | Purity/Specification | Supplier Examples |

|---|---|---|---|

| Pamidronic acid | 1 equivalent | ≥95% pharmaceutical grade | Santa Cruz Biotechnology |

| This compound ester | 1.2 equivalents | >98% purity | CheMatech |

| Triethylamine (TEA) | 34 μL in 665 μL H₂O | ≥99.5% anhydrous | Sigma-Aldrich |

| Dimethylformamide (DMF) | 665 μL | Anhydrous, 99.8% | Qrec |

| Deionized water | 665 μL | HPLC grade, 18.2 MΩ·cm | In-house purification |

Step-by-Step Conjugation Protocol

Preparation of pamidronic acid solution: Dissolve 10 mg (42.5 μmol) of pamidronic acid in 665 μL of deionized water in a 5 mL reaction vial. Add 34 μL of triethylamine to adjust the pH to approximately 8.0 and vortex until completely dissolved. The solution should appear clear without any particulate matter [2].

Preparation of this compound solution: Dissolve 14.3 mg (51 μmol) of this compound ester in 665 μL of anhydrous DMF in a separate vial. Sonicate briefly if necessary to ensure complete dissolution.

Conjugation reaction: Transfer the this compound solution to the pamidronic acid solution in 50-μL fractions over 10 minutes with constant vortexing. After complete addition, seal the reaction vial and incubate at room temperature (20-25°C) for 4 hours with continuous magnetic stirring at 300 rpm [2].

Reaction monitoring: Monitor reaction progress hourly using analytical RP-HPLC with a C18 column (4.6 × 150 mm, 5 μm) and 0.1% trifluoroacetic acid in water as mobile phase at 0.65 mL/min. Detect at 220 nm wavelength. The NODAGA-pamidronic acid conjugate typically elutes at 8.3 minutes, while unreacted pamidronic acid elutes at 4.1 minutes [2].

Purification and isolation:

- Activate a C18 solid-phase extraction (SPE) cartridge (Waters Sep-Pak) with 5 mL of ethanol followed by 10 mL of deionized water.

- Dilute the reaction mixture with 10 mL of water and load onto the conditioned SPE cartridge.

- Wash with 10 mL of 5% ethanol in water to remove polar impurities and unreacted pamidronic acid.

- Elute the NODAGA-pamidronic acid conjugate with 5 mL of 30% ethanol in water.

- Remove organic solvent under reduced pressure at 35°C and lyophilize the aqueous residue to obtain the pure conjugate as a white powder [2].

Quality assessment: Verify identity by liquid chromatography-mass spectrometry (LC-MS) using positive ion electrospray ionization. Expected m/z for NODAGA-pamidronic acid: [M+H]+ 643.1, [M+Na]+ 665.1. Determine purity by analytical RP-HPLC (>95% required for radiolabeling) [2].

Diagram 1: Conjugation workflow for NODAGA-pamidronic acid synthesis

Radiolabeling with Gallium-68

Gallium-68 Source Preparation

Gallium-68 can be obtained from a 68Ge/68Ga generator system, which provides a convenient hospital-based source without requiring an on-site cyclotron. For optimal labeling efficiency, precondition the eluted gallium-68 fraction as follows:

- Elute the 68Ge/68Ga generator with 5-6 mL of 0.1N HCl following manufacturer instructions.

- Pass the eluate through a cation exchange cartridge (e.g., Strata-XC, Chromafix) to concentrate and purify Ga-68.

- Elute the trapped Ga-68 from the cartridge with 0.5-1.0 mL of 0.1N HCl/acetone mixture or 5M NaCl in 0.1N HCl directly into the reaction vial containing the NODAGA-pamidronic acid precursor [2].

Radiolabeling Optimization Parameters

Systematic optimization of radiolabeling conditions is essential for achieving high radiochemical yields suitable for clinical application. The following parameters were determined to be critical for reproducible results:

Table 2: Optimized Radiolabeling Parameters for [68Ga]Ga-NODAGA-Pamidronic Acid

| Parameter | Optimal Range | Effect on Radiochemical Yield | Recommended Value |

|---|

| pH | 4.0-4.5 | <4.0: Incomplete complexation >4.5: Ga(OH)₃ precipitation | 4.2 | | Temperature | 60-95°C | <60°C: Slow kinetics >95°C: Risk of decomposition | 80°C | | Reaction time | 10-15 minutes | <10 min: Incomplete >15 min: No significant improvement | 12 minutes | | Precursor amount | 25-50 μg | <25 μg: Lower yield >50 μg: No significant improvement | 30 μg | | Buffer system | Sodium acetate | Provides optimal pH control | 0.5 M, pH 4.2 |

Step-by-Step Radiolabeling Protocol

Precursor solution preparation: Dissolve 30 μg of NODAGA-pamidronic acid conjugate in 500 μL of 0.5 M sodium acetate buffer (pH 4.2) in a 5 mL reaction vial sealed with a rubber septum [2].

Radionuclide addition: Transfer the preconditioned Ga-68 eluate (approximately 1 mL in 0.1N HCl, 50-200 MBq) to the reaction vial containing the precursor solution. Rinse the vial with 200 μL of sodium acetate buffer and add to the reaction mixture [2].

Heating and mixing: Heat the reaction mixture at 80°C for 12 minutes with continuous magnetic stirring. For generator eluates with high metallic impurity content, increase temperature to 95°C and extend reaction time to 15 minutes [2].

Reaction monitoring: Withdraw a 1-2 μL aliquot and analyze by radio-thin layer chromatography (radio-TLC) using silica gel strips and 0.1 M citrate buffer (pH 5.0) as mobile phase. Free Ga-68 migrates with the solvent front (Rf = 0.8-1.0), while [68Ga]Ga-NODAGA-pamidronic acid remains at the origin (Rf = 0.0-0.2) [2].

Purification and formulation: After cooling to room temperature, dilute the reaction mixture with 10 mL of sterile water and pass through a C18 SPE cartridge. Wash with 5 mL of water to remove hydrophilic impurities. Elute the purified product with 1 mL of ethanol into a sterile vial containing 9 mL of phosphate-buffered saline. Pass through a 0.22 μm sterile filter into the final product vial [2].

Quality control testing:

- Determine radiochemical purity by radio-HPLC (>95%) using a C18 column and gradient elution with water/acetonitrile containing 0.1% TFA.

- Verify pH (5.0-7.0) using pH indicator strips.

- Perform sterility testing by membrane filtration according to pharmacopoeial methods.

- Conduct endotoxin testing using LAL assay (<17.5 EU/mL) [2].

Quality Control and Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography is employed for both chemical and radiochemical purity assessment. The following methods have been validated for NODAGA-pamidronic acid and its gallium-68 complex:

- System: Shimadzu LC system with SPD-20A UV/Vis detector and radiodetector

- Column: Shim-pack GIST C18 (4.2 × 150 mm, 5 μm particle size)

- Mobile phase: 0.1% trifluoroacetic acid in water (A) and 0.1% TFA in acetonitrile (B)

- Gradient program: 0-5 min: 5% B; 5-15 min: 5-50% B; 15-20 min: 50-95% B; 20-25 min: 95% B; 25-30 min: 95-5% B

- Flow rate: 0.65 mL/min

- Detection: UV at 220 nm with radiometric detection

- Retention times: Pamidronic acid: 4.1 min; NODAGA-pamidronic acid: 8.3 min; [68Ga]Ga-NODAGA-pamidronic acid: 15.2 min [2]

Spectroscopic Characterization

Mass spectrometry provides definitive confirmation of conjugate identity and purity:

- Instrument: LC-MS system with ESI-Q-TOF detector (Bruker Daltonic MicroTOF Q or equivalent)

- Ionization mode: Positive electrospray ionization

- Mass calibration: Sodium formate cluster ions

- Expected m/z values:

- NODAGA-pamidronic acid: [M+H]+ 643.1, [M+Na]+ 665.1

- [68Ga]Ga-NODAGA-pamidronic acid: [M+H]+ 714.0, [M+Na]+ 736.0

- MS/MS fragmentation: Characteristic fragments at m/z 625.1 (M+H-H₂O)+, 607.1 (M+H-2H₂O)+, 547.1 (M+H-H₂O-PO₃H)+ [2]

In Vitro Binding Assays and Validation

Hydroxyapatite Binding Assay

The bone-targeting potential of [68Ga]Ga-NODAGA-pamidronic acid can be quantified through in vitro binding studies using hydroxyapatite as a bone mineral analogue:

- Preparation of hydroxyapatite suspension: Disperse 10 mg of synthetic hydroxyapatite powder in 1 mL of Tris-HCl buffer (50 mM, pH 7.4) in a 1.5 mL microcentrifuge tube.

- Incubation with radiotracer: Add approximately 1 MBq of [68Ga]Ga-NODAGA-pamidronic acid to the hydroxyapatite suspension and vortex thoroughly.

- Binding kinetics: Incubate at 37°C with continuous shaking for various time intervals (5, 15, 30, 60 minutes).

- Separation and measurement: Centrifuge at 10,000 × g for 2 minutes to separate bound and free radiotracer. Measure radioactivity in both pellet and supernatant using a gamma counter.

- Calculation of binding percentage: Determine percentage binding as (pellet activity / total activity) × 100%. [68Ga]Ga-NODAGA-pamidronic acid typically demonstrates >90% binding to hydroxyapatite within 15 minutes of incubation [6] [2].

Table 3: Comparative Performance of Gallium-68-Labeled Bisphosphonates

| Parameter | [68Ga]Ga-NODAGA-Pamidronic Acid | [68Ga]Ga-DOTAZOL | [68Ga]Ga-DOTAPAM | [18F]NaF |

|---|---|---|---|---|

| Radiochemical yield | 80-90% | 80-95% | 80-95% | >95% |

| Hydroxyapatite binding | >90% | 92.7% | 91.2% | >95% |

| Femur SUV (rat) | Data not specified | 5.4 ± 0.6 | 4.5 ± 0.2 | 4.8 ± 0.2 |

| Renal clearance | Fast | Fast | Fast | Fast |

| Preparation time | 25 min | 15 min | 15 min | 60 min |

| Bone-to-background ratio | High | High | High | High |

Serum Stability and Protein Binding

Evaluation of serum stability is essential for predicting in vivo behavior:

- Incubation conditions: Add 10 MBq of [68Ga]Ga-NODAGA-pamidronic acid to 0.5 mL of human serum and incubate at 37°C for up to 4 hours.

- Sampling time points: Withdraw 50 μL aliquots at 30, 60, 120, and 240 minutes.

- Protein precipitation: Mix aliquots with 100 μL of acetonitrile to precipitate serum proteins, vortex for 30 seconds, and centrifuge at 10,000 × g for 5 minutes.

- Analysis: Apply supernatant to radio-TLC or radio-HPLC to determine percentage of intact radiotracer versus free gallium-68 or other degradation products. The compound should demonstrate >90% stability over 2 hours in serum [2].

Preclinical Evaluation and Imaging Applications

Biodistribution Studies

Ex vivo biodistribution studies in animal models provide critical data on tracer pharmacokinetics and target accumulation:

- Animal model: Healthy Wistar rats (150-200 g) or nude mice with bone metastases xenografts

- Radiotracer administration: Inject approximately 1 MBq of [68Ga]Ga-NODAGA-pamidronic acid via tail vein

- Tissue sampling: Euthanize animals at predetermined time points (15, 30, 60, 120 minutes post-injection), collect tissues of interest (blood, bone, muscle, liver, kidney, heart, lung)

- Radioactivity measurement: Weigh tissues and measure radioactivity using gamma counter

- Data analysis: Calculate percentage injected dose per gram of tissue (%ID/g) and target-to-background ratios [6] [2]

The biodistribution profile should demonstrate rapid blood clearance and high bone accumulation with femur-to-muscle ratios exceeding 10:1 at 60 minutes post-injection. Renal excretion should be the primary clearance pathway, with minimal hepatobiliary excretion [6] [2].

Small Animal PET Imaging

In vivo imaging validates the targeting properties observed in biodistribution studies:

- Animal preparation: Anesthetize rats or mice with isoflurane (2-3% in oxygen)

- Radiotracer injection: Administer 5-10 MBq of [68Ga]Ga-NODAGA-pamidronic acid via tail vein

- Image acquisition: Perform static PET scans at 30, 60, and 120 minutes post-injection using a small animal PET scanner (e.g., Mediso NanoScan, Siemens Inveon)

- Image reconstruction: Use ordered-subset expectation maximization (OSEM) algorithm with appropriate attenuation and scatter correction

- Image analysis: Draw regions of interest (ROIs) over bones (femur, spine) and background tissues (muscle, soft tissue) to calculate standardized uptake values (SUVs) and target-to-background ratios [6]

Diagram 2: In vivo mechanism of bone targeting and imaging workflow

Technical Considerations and Troubleshooting

Optimization Strategies

Several critical factors require attention during method development and optimization:

- Precursor purity: NODAGA-pamidronic acid conjugate must be >95% pure for efficient radiolabeling. Impurities can compete for gallium-68 complexation, reducing radiochemical yield.

- pH control: Maintain pH between 4.0 and 4.5 during radiolabeling. Below pH 4.0, complexation is slow and incomplete; above pH 4.5, gallium-68 may form insoluble hydroxides.

- Metal contamination: Metallic impurities (Fe³⁺, Zn²⁺, Cu²⁺) in generator eluate or buffers can compete with gallium-68 for chelation. Implement rigorous quality control of reagents and use high-purity water and acids.

- Radiolysis protection: For high-activity preparations (>200 MBq), add radical scavengers such as ascorbic acid (10-50 μg/mL) to prevent radiation-induced decomposition [2].

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for NODAGA-Pamidronic Acid Conjugation and Radiolabeling

| Problem | Possible Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low conjugation yield | Incorrect pH, Insufficient reaction time, Improper molar ratio | Adjust pH to 8.0, Extend reaction to 4h, Use 1.2:1 this compound:Pamidronic acid ratio | Freshly prepare TEA solution, Use anhydrous DMF |

| Low radiolabeling efficiency | Incorrect pH, Insufficient precursor, Metallic impurities | Adjust pH to 4.2, Increase precursor to 30-50 μg, Purify generator eluate | Pre-condition Ga-68 eluate, Use high-purity buffers |

| Poor hydroxyapatite binding | Incorrect conjugate structure, Radiolytic degradation | Verify conjugate by MS, Add ascorbic acid for stabilization | Ensure proper storage conditions (-20°C) |

| High soft tissue uptake in vivo | Incomplete purification, Colloidal Ga-68 formation | Implement SPE purification, Check acetate buffer purity | Use sterile, endotoxin-free reagents |

Conclusion and Future Perspectives

The NODAGA-pamidronic acid conjugate represents a promising precursor for gallium-68-based PET radiopharmaceuticals for imaging pathological bone conditions. The detailed protocols outlined in this document provide researchers with a comprehensive methodology for conjugate synthesis, radiolabeling optimization, quality control, and preclinical validation. The theranostic potential of this platform is particularly promising, as the same conjugate can potentially be labeled with lutetium-177 for therapeutic applications in painful bone metastases, creating a matched pair for diagnosis and treatment [6] [2].

Future development directions include clinical translation of [68Ga]Ga-NODAGA-pamidronic acid for early detection of bone metastases, comparative studies with existing standards like [18F]NaF and [99mTc]Tc-MDP, and exploration of its utility in monitoring treatment response. Additionally, the conjugation strategy described here could be adapted for developing bisphosphonate-based radiopharmaceuticals with other diagnostic and therapeutic radionuclides, further expanding the toolbox for personalized nuclear medicine.

References

- 1. Preparation, Characterization, and Radiolabeling of... [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation, Characterization, and Radiolabeling of... [mdpi.com]

- 3. : Uses, Interactions, Mechanism of... | DrugBank Online Pamidronic acid [go.drugbank.com]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. 68Ga-radiolabeled fluorescent dye for potential non-invasive... [ejnmmipharmchem.springeropen.com]

- 6. targeting compounds for radiotherapy and Bone : *Me(III)... imaging [ejnmmipharmchem.springeropen.com]

Comprehensive Application Notes and Protocols: NODAGA-NHS KDKPPR Peptide for NRP-1 Targeting in Cancer Theranostics

Introduction to NRP-1 as a Therapeutic Target and KDKPPR Peptide Properties

Neuropilin-1 (NRP-1) is a single-pass transmembrane glycoprotein that functions as a co-receptor for multiple signaling pathways, most notably as an enhancer of VEGF-VEGFR2 (vascular endothelial growth factor receptor 2) signaling in tumor angiogenesis. NRP-1 is overexpressed in various malignant tumors, including glioblastoma, breast cancer, and prostate cancer, where its expression correlates with poor prognosis and increased tumor aggressiveness. The receptor's b1 domain contains a specific binding pocket that recognizes proteins with a C-terminal arginine (CendR motif), making it an attractive target for peptide-based therapeutics and diagnostics. [1] [2] [3]

The KDKPPR peptide represents an optimized ligand for targeting NRP-1, derived from sequence homology studies of the VEGF165 exon 8a domain. This hexapeptide demonstrates enhanced binding affinity for NRP-1 compared to earlier generation peptides, with the C-terminal arginine serving as a critical residue for interaction with the acidic binding pocket of the NRP-1 b1 domain. Structural studies have revealed that the terminal PPR motif becomes buried within the VEGF-binding cleft of NRP-1, with key interactions involving Asp320, Ser346, Thr349, and Tyr353 residues that stabilize the complex through hydrogen bonding and electrostatic interactions. [4] [5]

Table 1: Key Characteristics of KDKPPR Peptide and NRP-1 Target

| Parameter | Description | Significance |

|---|---|---|

| NRP-1 Expression | Overexpressed in tumor vasculature and various cancer cells | Correlates with tumor aggressiveness and poor prognosis |

| Binding Domain | b1 domain of NRP-1 | Recognizes C-terminal arginine (CendR) motifs |

| Peptide Sequence | Lys-Asp-Lys-Pro-Pro-Arg | Optimized from VEGF165 exon 8a domain |

| Critical Residues | C-terminal PPR motif | Essential for binding affinity and specificity |

| Structural Basis | Crystal structure with NRP-1 b1 domain resolved | Reveals key interactions with Asp320, Ser346, Thr349, Tyr353 |

The therapeutic utility of KDKPPR stems from its ability to be conjugated to various payloads without significant loss of binding affinity, enabling its application in targeted drug delivery, molecular imaging, and photodynamic therapy. Recent studies have demonstrated successful conjugation with porphyrin photosensitizers, gadolinium-based contrast agents, gold nanoparticles, and chelators for radiolabeling, highlighting the versatility of this targeting peptide in cancer theranostics. [4] [5] [6]

Synthesis and Conjugation Protocols

Solid-Phase Peptide Synthesis

The synthesis of KDKPPR peptide is performed using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology, which provides high yields and excellent purity profiles necessary for biomedical applications.

Resin Preparation: Begin with 100 mg of Wang resin (loading capacity: 0.7-1.0 mmol/g) placed in a solid-phase reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by DMF washing (3 × 5 mL).

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v, 5 mL) for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash thoroughly with DMF (5 × 5 mL) to remove all piperidine.

Amino Acid Coupling: For each amino acid incorporation, use 4 equivalents of Fmoc-protected amino acid, 4 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Bubble nitrogen through the reaction mixture for 2 hours at room temperature. Monitor coupling completion using the Kaiser test. Wash with DMF (3 × 5 mL) between couplings.

Specific Sequence Assembly: Assemble the K(Dde)KPPR sequence using standard coupling protocols. After complete sequence assembly, selectively remove the Dde protecting group from the lateral lysine chain using 2% hydrazine in DMF (3 × 10 minutes). [4]

NODAGA-NHS Conjugation to KDKPPR

The conjugation of this compound to the KDKPPR peptide proceeds through amine-reactive chemistry, targeting the ε-amino group of the lateral lysine residue.

Chelator Solution Preparation: Dissolve This compound ester (Chematech, France) in anhydrous DMSO at a concentration of 10 mg/mL. Use freshly prepared solution immediately to prevent hydrolysis.

Conjugation Reaction: Add 1.5 equivalents of this compound solution to the peptide-resin in the presence of 2 equivalents of DIPEA as a base catalyst. React for 12-16 hours at room temperature with gentle agitation.

Cleavage and Deprotection: Prepare cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v), and add to the resin (10 mL per gram of resin). React for 3 hours at room temperature with occasional agitation. Filter the resin and precipitate the peptide in cold diethyl ether at -20°C.

Purification: Purify the crude product by preparative reversed-phase HPLC using a C18 column (Phenomenex, 250 × 21.2 mm, 5 μm) with a gradient of 5-95% acetonitrile in 0.1% TFA over 30 minutes at 10 mL/min flow rate. Detect at 220 nm. Collect the product fraction and lyophilize to obtain NODAGA-KDKPPR as a white powder. [4] [7]

Table 2: Required Materials and Reagents for Synthesis

| Material/Reagent | Specifications | Purpose |

|---|---|---|

| Wang Resin | 100-200 mesh, 0.7-1.0 mmol/g loading | Solid support for synthesis |

| Fmoc-Protected Amino Acids | >98% purity, including Fmoc-Lys(Dde)-OH | Peptide chain building blocks |

| This compound Ester | >95% purity (Chematech) | Bifunctional chelator |

| HBTU | >99% purity | Coupling reagent |

| DIPEA | >99.5% purity, distilled | Base catalyst |

| Cleavage Cocktail | TFA/TIPS/H₂O (95:2.5:2.5) | Final cleavage and deprotection |

| HPLC Solvents | HPLC grade ACN, Milli-Q water, TFA | Purification and analysis |

The final product should be characterized by analytical HPLC (typically >95% purity), mass spectrometry (calculated for C₄₆H₇₂N₁₄O₁₇: [M+H]+ 1125.52, found 1125.51), and NMR spectroscopy for structural confirmation. Proper storage at -20°C under desiccated conditions ensures stability for at least 12 months. [4]

Radiochemistry: Gallium-68 Radiolabeling

Radiosynthesis Protocol

The incorporation of gallium-68 into NODAGA-KDKPPR utilizes a straightforward, one-step procedure that capitalizes on the exceptional complexation kinetics between the NODAGA chelator and Ga³⁺ ions.

Gallium-68 Elution: Elute a 68Ge/68Ga generator (e.g., GalliaPharm, Eckert & Ziegler) with 5-6 mL of 0.1 M ultrapure HCl directly into a reaction vial containing 20-30 µg of NODAGA-KDKPPR precursor. The eluate should be fresh and used immediately to maximize radiochemical yield.

Labeling Reaction: Adjust the pH to 3.5-4.0 using 1.5 M sodium acetate buffer. The optimal reaction volume is 3-5 mL. Heat the reaction mixture at 95°C for 10-15 minutes with constant agitation. These conditions represent a balance between achieving high radiochemical yield and maintaining peptide integrity. [4] [7]

Purification: After cooling, purify the reaction mixture using a C18 light solid-phase extraction cartridge. Pre-condition the cartridge with 5 mL ethanol followed by 10 mL water. Load the reaction mixture and wash with 10 mL water to remove uncomplexed 68Ga and other impurities. Elute the purified [68Ga]Ga-NODAGA-KDKPPR with 1 mL of ethanol followed by 3-4 mL of saline.

Formulation: Sterilize the final product by passage through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. Determine the appropriate dose based on specific activity and intended application. [4]

Quality Control and Characterization

Rigorous quality control is essential to ensure the radiopharmaceutical meets specifications for preclinical and clinical applications.

Radiochemical Purity (RCP): Analyze by radio-HPLC using a C18 column (150 × 4.6 mm, 3 µm) with a gradient of 5-95% acetonitrile in 0.1% formic acid over 15 minutes at 1 mL/min flow rate. The RCP should exceed 95%, with the product typically eluting at 8-10 minutes. Alternatively, use radio-iTLC with silica gel strips and 0.1 M citrate buffer (pH 4.0) as mobile phase, where the complexed 68Ga remains at the origin (Rf = 0-0.1) and free 68Ga migrates with the solvent front (Rf = 0.8-1.0). [4] [7]

Specific Activity: Determine by measuring the radioactivity in a dose calibrator and dividing by the mass of the peptide, typically achieving 15-40 MBq/nmol. The molar activity should be sufficiently high to avoid pharmacological effects from mass overload.

Lipophilicity: Determine the log P value by partitioning between n-octanol and phosphate buffer (0.1 M, pH 7.4). [68Ga]Ga-NODAGA-KDKPPR exhibits hydrophilic properties with a log P of -1.86, consistent with its favorable pharmacokinetic profile. [4]

Stability Assessment: Incubate the radiolabeled compound in human serum at 37°C for up to 2 hours. Analyze by radio-HPLC at 30, 60, and 120 minutes to demonstrate stability, with less than 5% decomposition over 120 minutes. [4]

Table 3: Radiochemical Parameters for [68Ga]Ga-NODAGA-KDKPPR

| Parameter | Optimal Value | Analytical Method |

|---|---|---|

| Radiochemical Yield | >95% (non-decay corrected) | Dose calibrator measurement |

| Radiochemical Purity | >95% | Radio-HPLC or radio-iTLC |

| Molar Activity | 15-40 MBq/nmol | UV-HPLC with radioactivity detection |

| Log P | -1.86 | Octanol-water partition coefficient |

| Stability | >120 min in serum | Radio-HPLC at 37°C in human serum |

| pH | 6.0-7.5 | pH indicator strips |

Analytical and Characterization Methods

Photophysical Characterization

For dual-mode imaging applications where KDKPPR is conjugated with both NODAGA and fluorescent dyes like Cy5, comprehensive photophysical characterization is essential.

Absorbance Spectroscopy: Dissolve the Cy5-conjugated compound in PBS (pH 7.4) at a concentration of 5 µM. Record the UV-Vis absorption spectrum from 300-800 nm using a spectrophotometer. The characteristic absorbance maximum for Cy5 is approximately 649 nm, though this may show slight bathochromic shifts upon conjugation. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law from a series of dilutions. [4]

Fluorescence Quantum Yield (φF): Determine using a comparative method with a reference fluorophore of known quantum yield. Use Cy5 in water (φF = 27%) as a reference. Measure the integrated fluorescence intensity of the reference and sample solutions with matched absorbance at the excitation wavelength (typically 600-630 nm). Calculate using the formula: φF(sample) = φF(reference) × (Intensity_sample/Intensity_reference) × (n²_sample/n²_reference), where n is the refractive index of the solvent. The conjugated compound typically shows enhanced quantum yield (up to 61%) due to improved water solubility. [4]

Binding Affinity Studies

Evaluation of the molecular affinity of NODAGA-KDKPPR for NRP-1 is crucial for validating target engagement.

Surface Plasmon Resonance (SPR): Immobilize recombinant human NRP-1 b1 domain on a CM5 sensor chip using standard amine coupling to achieve 500-1000 response units. Use HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4) as running buffer. Inject serial dilutions of NODAGA-KDKPPR (0.1-100 µM) at a flow rate of 30 µL/min for 120-second association followed by 300-second dissociation. Regenerate the surface with 10 mM glycine-HCl (pH 2.0). Analyze data using a 1:1 binding model to determine the equilibrium dissociation constant (KD), typically ranging from 0.5 to 4.7 µM depending on the specific construct. [4] [6]

Competitive Binding Assays: Perform competition experiments with known NRP-1 ligands such as VEGF165 or CendR peptides to confirm binding specificity. Pre-incubate NRP-1 with varying concentrations of competitors before introducing NODAGA-KDKPPR. Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation. [5]

Diagram 1: Binding affinity assessment methodology for KDKPPR-NRP-1 interaction using Surface Plasmon Resonance (SPR)

In Vitro and Cellular Validation Protocols

Cellular Uptake Studies

Evaluation of cellular uptake provides critical information on the targeting efficiency and internalization kinetics of the radiolabeled compound.

Cell Culture Models: Use HUVEC (human umbilical vein endothelial cells) as a model for angiogenic endothelial cells expressing NRP-1, and MDA-MB-231 (triple-negative breast cancer cells) as a model for NRP-1-positive cancer cells. Maintain cells in appropriate media supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere. [4]

Uptake Experiments: Seed cells in 12-well plates at a density of 2 × 10⁵ cells/well and culture for 48 hours to reach 80-90% confluence. Replace medium with fresh medium containing [68Ga]Ga-NODAGA-KDKPPR (10-100 nM, 0.1-1 MBq/well). Incubate at 37°C for various time points (15, 30, 60, 120 minutes). For specificity assessment, include control groups with excess unlabeled peptide (100-fold molar excess) or NRP-1 blocking antibody.

Quantification: After incubation, wash cells twice with cold PBS, then lyse with 1% SDS in 0.1 M NaOH. Measure radioactivity in a gamma counter. Normalize counts to total cellular protein measured by BCA assay. Express results as percentage of added dose per mg of protein. Typical uptake values range from 1.5-3.0% ID/mg protein at 60 minutes in NRP-1-positive cells, with significant reduction (>70%) in blocked conditions. [4] [8]

Cytotoxicity Evaluation

Although [68Ga]Ga-NODAGA-KDKPPR is primarily designed for diagnostic applications, assessment of its cytotoxicity profile is essential for safety evaluation.

MTT Assay: Seed cells in 96-well plates at 5 × 10³ cells/well and incubate for 24 hours. Treat with increasing concentrations of non-radioactive Ga-NODAGA-KDKPPR (0.1-100 µM) for 24-72 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with a reference at 630 nm. Calculate cell viability as percentage of untreated controls. The compound typically shows no significant cytotoxicity at concentrations up to 100 µM. [4]

Clonogenic Assay: Treat cells with various concentrations of the compound for 24 hours, then trypsinize and reseed at low density (200-500 cells/well in 6-well plates). Culture for 10-14 days with regular medium changes, then fix with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells. Express results as plating efficiency relative to untreated controls. [4]

In Vivo Application and Preclinical Imaging

Animal Models of Cancer

Appropriate animal models are essential for evaluating the targeting efficiency and biodistribution of [68Ga]Ga-NODAGA-KDKPPR.

Brain Metastasis Model: Use athymic nude rats (200-250 g) for brain metastasis studies. Anesthetize animals and surgically expose the right common carotid artery. Inject MDA-MB-231 cells (1 × 10⁶ in 100 µL PBS) slowly into the carotid artery. Allow 3-4 weeks for metastatic foci development in the brain. Confirm tumor growth by MRI before PET imaging. [4]

Subcutaneous Xenograft Model: For simpler tumor models, inoculate MDA-MB-231 cells (5 × 10⁶ in 100 µL Matrigel) subcutaneously into the flank of nude mice. Monitor tumor growth until they reach 0.5-1.0 cm in diameter (typically 2-3 weeks). [8]

PET Imaging Protocol

In vivo PET imaging procedures optimize the contrast between tumor and background tissues.

Radiotracer Administration: Inject [68Ga]Ga-NODAGA-KDKPPR (5-10 MBq for mice, 20-30 MBq for rats) via the tail vein in mice or caudal vein in rats. Use isotonic saline as vehicle with final peptide mass of 1-5 µg per animal.

Image Acquisition: Anesthetize animals with isoflurane (2-3% in oxygen) and position in the PET scanner. Begin dynamic acquisition immediately after injection for 60-90 minutes, or perform static scans at specific time points (e.g., 10, 30, 60 minutes post-injection). Maintain body temperature at 37°C throughout the procedure.

Image Analysis: Reconstruct images using appropriate algorithms (OSEM for PET). Draw regions of interest (ROIs) around tumors and major organs. Calculate standardized uptake values (SUV) as: SUV = (tissue radioactivity concentration [Bq/g] / (injected dose [Bq] / body weight [g])). Typical tumor uptake values range from 2.5-4.5% ID/g at 60 minutes, with tumor-to-brain ratios exceeding 5:1. [4] [8]

Diagram 2: In vivo pharmacokinetics and imaging workflow for [68Ga]Ga-NODAGA-KDKPPR

Biodistribution Studies

Ex vivo biodistribution provides quantitative validation of the PET imaging findings.

Tissue Sampling: At predetermined time points after injection (e.g., 30, 60, 120 minutes), euthanize animals (n=5 per time point) and collect tissues of interest (blood, heart, lung, liver, spleen, kidneys, intestine, muscle, bone, and tumor). Weigh tissues accurately and measure radioactivity in a gamma counter.

Data Analysis: Calculate percentage injected dose per gram of tissue (%ID/g) for each sample. Correct for radioactive decay. Compare tumor uptake to background tissues, calculating tumor-to-organ ratios. Typical results show high kidney uptake (reflecting renal excretion), moderate liver uptake, and low background in brain and muscle, demonstrating favorable targeting properties. [4] [6]

Troubleshooting and Technical Notes

Low Radiochemical Yield: If radiochemical yield falls below 90%, check generator elution efficiency, ensure proper pH adjustment, verify peptide integrity, and confirm adequate heating during the reaction. Fresh generator eluate and precise pH control to 3.5-4.0 typically resolve this issue.

Reduced Binding Affinity: If in vitro or in vivo targeting efficiency decreases, verify peptide sequence by mass spectrometry, check storage conditions (-20°C, desiccated), avoid repeated freeze-thaw cycles, and confirm NRP-1 expression in cell lines by flow cytometry or Western blot.

High Background Uptake: If non-specific binding is observed in vivo, ensure adequate purification of the radiolabeled product, consider adding a blocking agent such as BSA to the formulation, and verify the injection volume and peptide mass to avoid receptor saturation.

In Vivo Instability: If metabolic degradation is suspected, add enzyme inhibitors such as bestatin to the formulation, modify the injection vehicle, or consider structural modifications to the peptide sequence to enhance metabolic stability.

Conclusion

The this compound KDKPPR peptide coupling strategy provides a robust platform for developing NRP-1-targeted radiopharmaceuticals for cancer imaging and therapy. The protocols outlined in this document enable the reproducible synthesis, radiolabeling, and validation of [68Ga]Ga-NODAGA-KDKPPR with high radiochemical purity and specific activity. The compound demonstrates favorable targeting properties in preclinical models, with high contrast between tumor and normal brain tissue, making it particularly promising for detecting brain metastases and other NRP-1-positive malignancies. These application notes provide researchers with comprehensive methodologies to advance this promising theranostic agent toward clinical translation.